5-(3-aminopropyl)-1H-imidazol-2-amine
Overview
Description
“5-(3-aminopropyl)-1H-imidazol-2-amine” is a chemical compound that is related to a class of compounds known as aminosilanes . Aminosilanes are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalent attaching of organic films to metal oxides such as silica .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 3-aminopropyltriethoxysilane (APTES) has been used in the synthesis of gold nanoparticles anchored on silica substrate . APTES acted both as a functionalizing agent—anchoring metal ion on substrate—as well as a non-conventional reducing agent by heat treatment .Molecular Structure Analysis
The molecular structure of related compounds like 3-aminopropyltriethoxysilane (APTES) is H2N(CH2)3Si(OCH3)3 .Chemical Reactions Analysis
In the context of chemical reactions, APTES has been used in the synthesis of gold nanoparticles anchored on silica substrate . The use of APTES in the reduction stage led to smaller gold nanoparticles with very similar sizes .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds like 3-aminopropyltriethoxysilane (APTES) have been studied. For instance, APTES-functionalized porous silica showed enhanced mechanical properties and hydrophobicity .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on the synthesis of nanoparticles using aminosilanes . The outcomes obtained using the Surface Complex Formation Model (SCFM) highlight the dominance of the coulombic force ΔG 0coul as the principal component of the adsorption energy (ΔG 0ads) . This could be important in future design of silica nanoparticles for specific biomedical and agricultural applications .
Properties
IUPAC Name |
5-(3-aminopropyl)-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-3-1-2-5-4-9-6(8)10-5/h4H,1-3,7H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEYLEBZWQYELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445604 | |
Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202391-71-7 | |
Record name | 5-(3-aminopropyl)-1H-imidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.